molecular formula C21H16O5 B095535 2,5-Bis(methoxycarbonyl)-3,4-diphenylcyclopentadienone CAS No. 16691-79-5

2,5-Bis(methoxycarbonyl)-3,4-diphenylcyclopentadienone

Cat. No. B095535
CAS RN: 16691-79-5
M. Wt: 348.3 g/mol
InChI Key: NTXFYWYVVGMAGT-UHFFFAOYSA-N
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Description

The compound 2,5-bis(methoxycarbonyl)-3,4-diphenylcyclopentadienone is a cyclopentadienone derivative that has been the subject of various studies due to its interesting chemical properties and potential applications. This compound is characterized by its two methoxycarbonyl groups at the 2,5-positions and phenyl groups at the 3,4-positions on the cyclopentadienone ring.

Synthesis Analysis

The synthesis of organolanthanide complexes involving cyclopentadienone derivatives has been explored, as seen in the study of bis(2-methoxyethylcyclopentadienyl) divalent organolanthanides . Although this study does not directly synthesize 2,5-bis(methoxycarbonyl)-3,4-diphenylcyclopentadienone, it provides insight into the synthetic routes involving similar cyclopentadienone structures.

Molecular Structure Analysis

The molecular structure of cyclopentadienone derivatives has been analyzed through various techniques, including X-ray crystallography. For instance, the structure of a related compound, after undergoing a 1,5-sigmatropic rearrangement, was established by X-ray analysis . This highlights the dynamic behavior of cyclopentadienone compounds under certain conditions and provides a basis for understanding the structural aspects of 2,5-bis(methoxycarbonyl)-3,4-diphenylcyclopentadienone.

Chemical Reactions Analysis

The reactivity of 2,5-bis(methoxycarbonyl)-3,4-diphenylcyclopentadienone has been studied with various nucleophiles. For example, its reaction with aniline leads to stereoisomeric cyclopentenones through a 1,5-sigmatropic rearrangement . Additionally, its reaction with dimethyl phosphite results in the formation of phosphonic acid esters, demonstrating its versatility as a chemical reactant .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 2,5-bis(methoxycarbonyl)-3,4-diphenylcyclopentadienone are not detailed in the provided papers, the studies of similar compounds can offer some insights. For example, the synthesis of thiophene derivatives with methoxycarbonyl groups suggests potential applications in conducting polymers for electronics, indicating that the electronic properties of such compounds are of interest . Furthermore, the synthesis and characterization of a compound with a thiadiazolyl group and methoxyphenyl groups provide a glimpse into the structural diversity and potential biological activity of related compounds, which could be relevant for 2,5-bis(methoxycarbonyl)-3,4-diphenylcyclopentadienone as well.

Scientific Research Applications

Pericyclic Reaction Behavior

Yamaguchi et al. (2004) detailed the reaction behavior of 2,5-bis(methoxycarbonyl)-3,4-diphenylcyclopentadienone with aniline, leading to the formation of stereoisomeric cyclopentenones through 1,5-sigmatropic rearrangement. This study highlights the compound's utility in synthesizing complex organic structures via pericyclic reactions, underlining its significance in organic synthesis research (Yamaguchi, Kai, Yoshitake, & Harano, 2004).

Diels-Alder Reaction Selectivity

The selectivity in Diels-Alder reactions involving 2,5-bis(methoxycarbonyl)-3,4-diphenylcyclopentadienone was investigated by Yoshitake et al. (2000). The study showed how the compound interacts in cycloaddition reactions, offering insights into the control of endo/exo selectivity, a crucial aspect in the synthesis of cyclic compounds (Yoshitake, Nakagawa, Eto, & Harano, 2000).

Sequential Pericyclic Reactions

The compound's role in sequential pericyclic reactions was elaborated by Yoshitake et al. (2001), who demonstrated its reactivity with allylic and propargylic amines to produce tetracyclic and bicyclic compounds, respectively. This work not only exemplifies the compound's versatility in facilitating complex molecular architectures but also its potential application in the development of new materials and pharmaceuticals (Yoshitake et al., 2001).

Catalytic Activity

In the context of catalysis, Funk et al. (2018) synthesized (3,4-diphenylcyclopentadienone)iron tricarbonyl compounds and evaluated their activity in transfer hydrogenations and dehydrogenations. Their findings suggest potential applications of the compound in catalytic processes, offering a pathway to more efficient and selective chemical transformations (Funk, Mahoney, Sponenburg, Zimmerman, Kim, & Harrison, 2018).

Crystallographic Insights

K. Yamaguchi et al. (2009) provided crystallographic evidence for cyclopropane ring formation in isotwistenes obtained from the compound through thermal cascade reactions. This study not only advances the understanding of the structural behavior of cyclopentadienones under thermal conditions but also opens new avenues for designing novel organic compounds with unique properties (Yamaguchi, Eto, Yoshitake, & Harano, 2009).

properties

IUPAC Name

dimethyl 2-oxo-4,5-diphenylcyclopenta-3,5-diene-1,3-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16O5/c1-25-20(23)17-15(13-9-5-3-6-10-13)16(14-11-7-4-8-12-14)18(19(17)22)21(24)26-2/h3-12H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTXFYWYVVGMAGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=C(C1=O)C(=O)OC)C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90385070
Record name 2,5-Bis(methoxycarbonyl)-3,4-diphenylcyclopentadienone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90385070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

348.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Bis(methoxycarbonyl)-3,4-diphenylcyclopentadienone

CAS RN

16691-79-5
Record name 2,5-Bis(methoxycarbonyl)-3,4-diphenylcyclopentadienone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90385070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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